molecular formula C17H23N5O B12156447 4-[(4,6-dimethylpyrimidin-2-yl)amino]-N-[2-(pyridin-4-yl)ethyl]butanamide

4-[(4,6-dimethylpyrimidin-2-yl)amino]-N-[2-(pyridin-4-yl)ethyl]butanamide

Cat. No.: B12156447
M. Wt: 313.4 g/mol
InChI Key: IRQKSOKYNRTCFY-UHFFFAOYSA-N
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Description

4-[(4,6-Dimethylpyrimidin-2-yl)amino]-N-[2-(pyridin-4-yl)ethyl]butanamide is a small-molecule compound featuring a hybrid heterocyclic scaffold. Its structure comprises:

  • A 4,6-dimethylpyrimidin-2-yl group linked via an amino (-NH-) bridge to a butanamide backbone.
  • A pyridin-4-yl ethyl substituent attached to the terminal amide nitrogen.

Crystallographic data for related compounds (e.g., bond lengths, angles) were likely determined using programs like SHELX or ORTEP-3, which are industry standards for small-molecule refinement .

Properties

Molecular Formula

C17H23N5O

Molecular Weight

313.4 g/mol

IUPAC Name

4-[(4,6-dimethylpyrimidin-2-yl)amino]-N-(2-pyridin-4-ylethyl)butanamide

InChI

InChI=1S/C17H23N5O/c1-13-12-14(2)22-17(21-13)20-8-3-4-16(23)19-11-7-15-5-9-18-10-6-15/h5-6,9-10,12H,3-4,7-8,11H2,1-2H3,(H,19,23)(H,20,21,22)

InChI Key

IRQKSOKYNRTCFY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)NCCCC(=O)NCCC2=CC=NC=C2)C

Origin of Product

United States

Chemical Reactions Analysis

4-[(4,6-dimethylpyrimidin-2-yl)amino]-N-[2-(pyridin-4-yl)ethyl]butanamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, the compound can be oxidized to form corresponding oxides or reduced to form amines .

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing other pyrimidine derivatives. In biology, it has shown antibacterial, antifungal, antiparasitic, anti-inflammatory, antihypertensive, antiviral, antioxidant, herbicide, and anticancer activities . In medicine, it is used in the development of therapeutic agents for various diseases. In industry, it is used as a corrosion inhibitor for mild steel in hydrochloric acid medium .

Mechanism of Action

The mechanism of action of 4-[(4,6-dimethylpyrimidin-2-yl)amino]-N-[2-(pyridin-4-yl)ethyl]butanamide involves its interaction with molecular targets and pathways in the body. The compound exerts its effects by binding to specific receptors or enzymes, thereby modulating their activity. For example, it can inhibit the activity of tyrosine kinases, which are involved in cell signaling pathways . This inhibition can lead to the suppression of cell proliferation and the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Below is a comparative analysis of structurally related compounds, emphasizing key differences in substituents, synthesis, and applications:

Compound Name Key Structural Features Synthetic Route Crystallographic Data Reported Applications
4-[(4,6-Dimethylpyrimidin-2-yl)amino]-N-[2-(pyridin-4-yl)ethyl]butanamide (Target) Pyrimidin-2-ylamino, pyridin-4-yl ethyl, butanamide backbone Likely involves nucleophilic substitution (e.g., coupling of pyrimidine-amine with activated ester) No direct data; inferred use of SHELX/ORTEP for refinement Not explicitly stated; inferred enzyme/protein modulation based on structural analogs
N-(4-(5-Chloropyridin-3-yl)phenyl)-2-(2-(cyclopropanesulfonamido)pyrimidin-4-yl)butanamide () Pyrimidin-4-yl, cyclopropanesulfonamido, chloropyridinyl Sulfonamide coupling to pyrimidine; patented as CTPS1 inhibitor Not provided Human CTPS1 inhibition for proliferative diseases
2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide () Pyrimidin-2-ylsulfanyl, methylpyridinyl, acetamide backbone Reaction of 2-thio-4,6-dimethylpyrimidine with chloroacetamide derivative R factor = 0.048; wR = 0.144; single-crystal X-ray study Intermediate for bioactive molecules
4-[(5-Bromo-2-hydroxybenzylidene)amino]-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide () Pyrimidin-2-ylsulfonamide, brominated benzylidene Schiff base formation with sulfonamide Published in Acta Crystallographica; structural data available Antimicrobial/antifungal (inferred from sulfonamide class)

Critical Analysis of Structural Variations

Heterocyclic Substituents :

  • The pyridin-4-yl ethyl group in the target compound may improve solubility or π-π stacking interactions relative to methylpyridin-2-yl () or chloropyridin-3-yl ().

Biological Target Specificity :

  • The cyclopropanesulfonamido group in ’s compound confers specificity for CTPS1 inhibition, while the target compound’s pyrimidine-pyridine hybrid may target kinases or nucleotide-binding proteins.

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